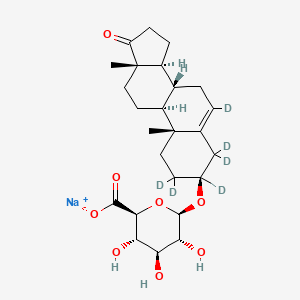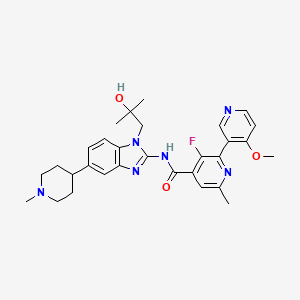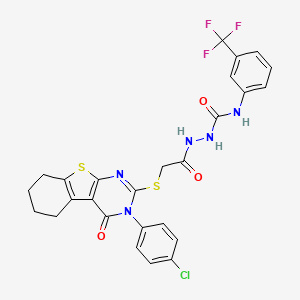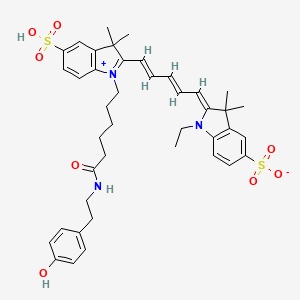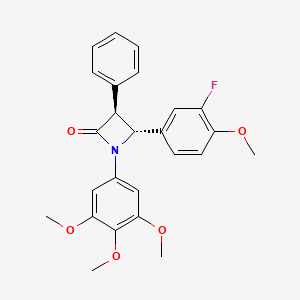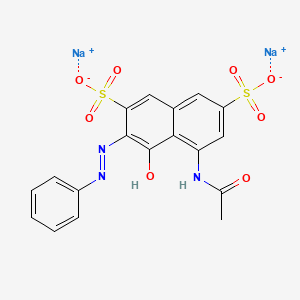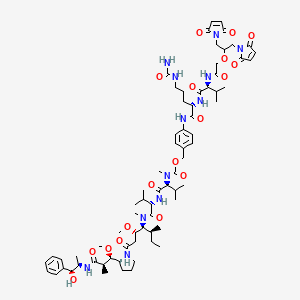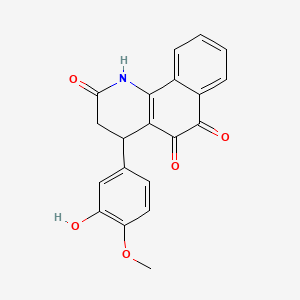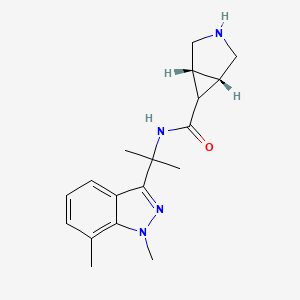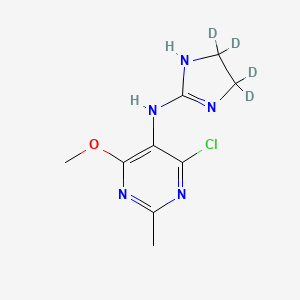
Moxonidine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moxonidine-d4 is a deuterium-labeled analog of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension, especially in cases where other antihypertensive agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or effective . This compound is used in analytical method development, method validation, and quality control applications for the commercial production of moxonidine .
准备方法
The synthesis of Moxonidine-d4 involves the incorporation of deuterium atoms into the moxonidine molecule. The chemical name of this compound is 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-6-methoxy-2-methylpyrimidin-5-amine . The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling. Industrial production methods for this compound are similar to those used for moxonidine, with additional steps to introduce deuterium atoms .
化学反应分析
Moxonidine-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with halogenating agents . The major products formed from these reactions include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .
科学研究应用
Moxonidine-d4 is widely used in scientific research for various applications, including:
作用机制
Moxonidine-d4 exerts its effects by acting as a selective agonist at the imidazoline receptor subtype 1 (I1) and alpha-2-adrenergic receptors . These receptors are located in the rostral ventrolateral medulla of the central nervous system, where they regulate sympathetic nervous system activity. By binding to these receptors, this compound decreases sympathetic outflow, leading to a reduction in blood pressure . Additionally, this compound may promote sodium excretion, improve insulin resistance, and protect against hypertensive target organ damage .
相似化合物的比较
Moxonidine-d4 is similar to other centrally acting antihypertensive agents, such as clonidine and rilmenidine. it has a higher selectivity for the imidazoline I1 receptor compared to clonidine, which binds to both imidazoline and alpha-2-adrenergic receptors with near equal affinity . This higher selectivity results in fewer side effects related to alpha-2-adrenergic receptor activation, such as sedation and dry mouth . Other similar compounds include guanabenz and methyldopa, which also act on central nervous system receptors to reduce blood pressure .
属性
分子式 |
C9H12ClN5O |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
InChI 键 |
WPNJAUFVNXKLIM-KHORGVISSA-N |
手性 SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
